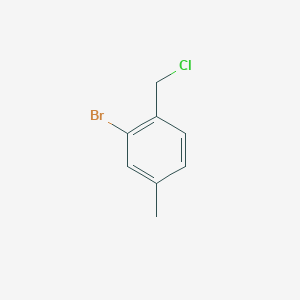

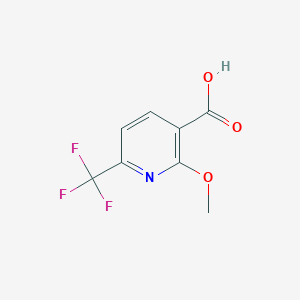

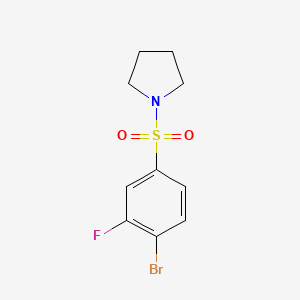

![molecular formula C13H17NO B1404210 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1187087-20-2](/img/structure/B1404210.png)

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane

説明

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is a chemical compound that is part of the family of tropane alkaloids . It has a wide array of interesting biological activities . It is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .

Synthesis Analysis

The synthesis of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is complex. It is the central core of the family of tropane alkaloids . The InChI code for this compound is1S/C13H17NO/c15-12-10-6-7-11 (13 (16)17-12)14 (10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 . Chemical Reactions Analysis

The chemical reactions involving 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane are complex and varied. A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 has been successfully developed allowing the efficient construction of 8-oxabicyclo [3.2.1]octanes and their analogs with a wide substrate scope .科学的研究の応用

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Enantioselective Construction

Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been achieved. This is important in the synthesis of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Asymmetric 1,3-Dipolar Cycloadditions

The compound has been used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This process afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Organic Synthesis

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis .

Agrochemical Applications

This compound is also used in the agrochemical field as a raw material and intermediate .

Pharmaceutical Applications

In the pharmaceutical field, 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is used as a raw material and intermediate .

Dyestuff Field

Lastly, it is used in the dyestuff field as a raw material and intermediate .

Safety and Hazards

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

作用機序

Target of Action

The primary target of 8-Benzyl-3-oxa-8-azabicyclo[32The compound is structurally similar to tropane alkaloids , which are known to interact with various biological targets. Tropane alkaloids display a wide array of interesting biological activities .

Mode of Action

Tropane alkaloids are known to interact with their targets in a stereoselective manner .

Biochemical Pathways

The specific biochemical pathways affected by 8-Benzyl-3-oxa-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .

Result of Action

The molecular and cellular effects of 8-Benzyl-3-oxa-8-azabicyclo[32It is used for the development of pi3k inhibitors , suggesting that it may have a role in regulating cell growth and survival.

特性

IUPAC Name |

8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-12-6-7-13(14)10-15-9-12/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHMFUYFVMLYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

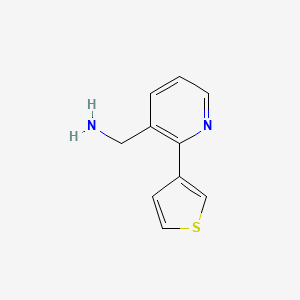

![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)

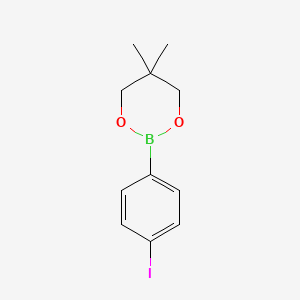

![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)

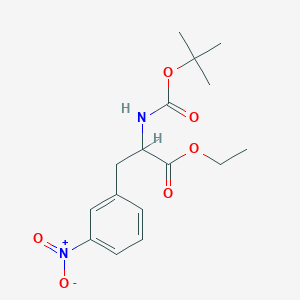

![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)